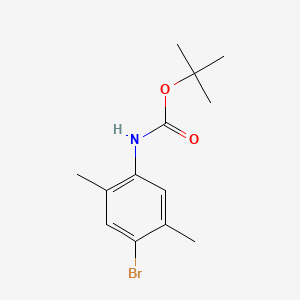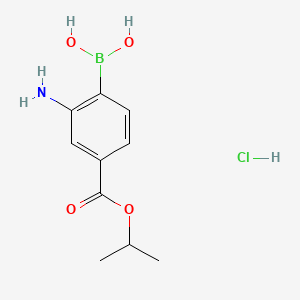
(2-Amino-4-(isopropoxycarbonyl)phenyl)boronic acid hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(2-Amino-4-(isopropoxycarbonyl)phenyl)boronic acid hydrochloride” is a chemical compound with the CAS Number: 1150114-64-9 . It has a molecular weight of 259.5 and its IUPAC name is 2-amino-4-(isopropoxycarbonyl)phenylboronic acid hydrochloride .
Molecular Structure Analysis
The InChI code for “(2-Amino-4-(isopropoxycarbonyl)phenyl)boronic acid hydrochloride” is 1S/C10H14BNO4.ClH/c1-6(2)16-10(13)7-3-4-8(11(14)15)9(12)5-7;/h3-6,14-15H,12H2,1-2H3;1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural diagram.Physical And Chemical Properties Analysis
The physical and chemical properties of “(2-Amino-4-(isopropoxycarbonyl)phenyl)boronic acid hydrochloride” include its molecular weight (259.5 ) and its IUPAC name (2-amino-4-(isopropoxycarbonyl)phenylboronic acid hydrochloride ). Unfortunately, specific details such as boiling point, melting point, and density were not found in the search results.Applications De Recherche Scientifique
Synthesis and Structural Analysis
Amino-phenyl boronic acids, similar to (2-Amino-4-(isopropoxycarbonyl)phenyl)boronic acid hydrochloride, have been synthesized and structurally analyzed. For instance, amino-3-fluorophenyl boronic acid has been produced from bromo-fluoroaniline and its X-ray crystal structure measured. Such derivatives have applications in constructing glucose sensing materials, functioning at physiological pH, and are crucial in the synthesis of biologically active compounds and pharmaceutical agents (Das et al., 2003).
Chemical Reactions and Derivatives
Boronates derived from similar compounds have shown reactivity with various hydroxy compounds and acetic anhydride, forming substituted heterocycles. These reactions and derivatives have potential applications in organic synthesis and the development of novel pharmaceuticals (Srivastava & Bhardwaj, 1978).
Catalytic Applications
Boronic acids including similar compounds serve as catalysts in chemical reactions like amide bond synthesis. They are effective at room temperature for a range of substrates, indicating their potential in synthesizing complex molecules, including peptides (Mohy El Dine et al., 2015).
Multifunctional Compound Synthesis
The introduction of amino and phosphonic acid groups into boronic acids, like the one , has created new opportunities for application in medicine, agriculture, and chemistry. These multifunctional compounds show promise in protein manipulation, therapeutics, and biological labeling (Zhang et al., 2017).
Safety And Hazards
Propriétés
IUPAC Name |
(2-amino-4-propan-2-yloxycarbonylphenyl)boronic acid;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BNO4.ClH/c1-6(2)16-10(13)7-3-4-8(11(14)15)9(12)5-7;/h3-6,14-15H,12H2,1-2H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMZVJIYHNDCEDU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)C(=O)OC(C)C)N)(O)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15BClNO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70675082 |
Source


|
| Record name | (2-Amino-4-{[(propan-2-yl)oxy]carbonyl}phenyl)boronic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70675082 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.50 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Amino-4-(isopropoxycarbonyl)phenyl)boronic acid hydrochloride | |
CAS RN |
1150114-64-9 |
Source


|
| Record name | Benzoic acid, 3-amino-4-borono-, 1-(1-methylethyl) ester, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1150114-64-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2-Amino-4-{[(propan-2-yl)oxy]carbonyl}phenyl)boronic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70675082 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

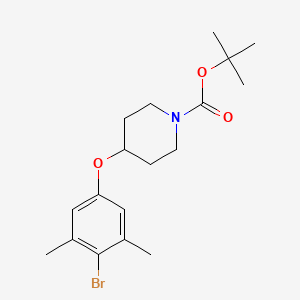
![6-Bromo-7-methylimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B581240.png)
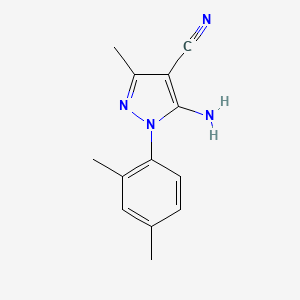



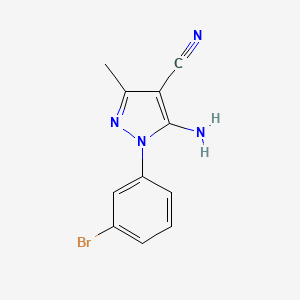

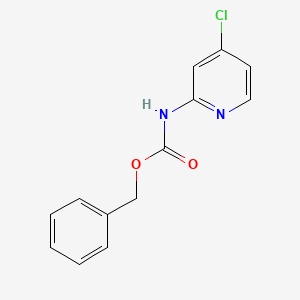
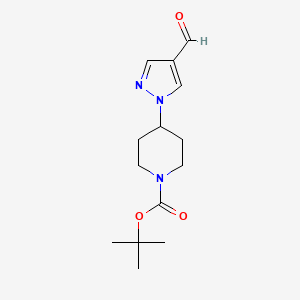
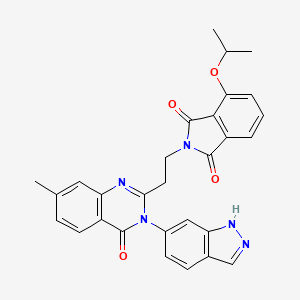
![tert-Butyl 3-(Bromomethyl)-2-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B581258.png)
